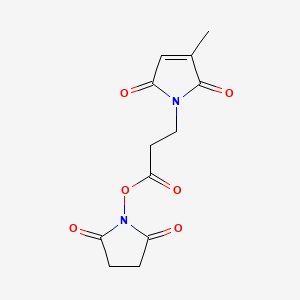

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a chemical compound known for its utility in bioconjugation and cross-linking applications. It is widely used in the preparation of maleimide-activated carrier proteins that can spontaneously react with sulfhydryls, making it a valuable reagent in various biochemical and medical research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester typically involves the reaction of 3-(Methylmaleimido)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds and with thiol groups to form thioether bonds .

Common Reagents and Conditions

Nucleophilic Substitution: The compound reacts with primary amines in a buffer solution at pH 7-9 to form amide bonds.

Thiol Reaction: It reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds.

Major Products

Amide Bonds: Formed when reacting with primary amines.

Thioether Bonds: Formed when reacting with thiol groups.

Applications De Recherche Scientifique

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is extensively used in scientific research due to its versatility:

Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.

Biology: Employed in the modification of proteins and peptides for various assays and studies.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of biosensors and other biotechnological devices.

Mécanisme D'action

The compound exerts its effects through the formation of covalent bonds with nucleophilic groups such as amines and thiols. The N-succinimidyl ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are crucial for the cross-linking and bioconjugation processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Maleimidopropionyloxy)succinimide

- N-Maleoyl-β-alanine N′-hydroxysuccinimide ester

- N-Succinimidyl 3-maleimidopropionate

Uniqueness

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is unique due to its methyl group, which can influence its reactivity and stability compared to other similar compounds. This slight structural difference can make it more suitable for specific applications where enhanced stability or reactivity is required .

Activité Biologique

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester (commonly referred to as MMPA-NHS) is a bioactive compound widely used in bioconjugation and drug delivery systems. Its unique structure allows it to form stable linkages with nucleophilic groups, such as amines on proteins and peptides, facilitating the development of targeted therapeutics and diagnostic agents. This article explores the biological activity of MMPA-NHS, its mechanism of action, applications in research and medicine, and relevant case studies.

MMPA-NHS has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 4620597 |

| Molecular Formula | C11H10N2O6 |

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | 3-(Methylmaleimido)propanoic acid N-succinimidyl ester |

| Solubility | Soluble in organic solvents, limited solubility in water |

The biological activity of MMPA-NHS primarily involves its ability to react with nucleophiles through a two-step mechanism:

- Formation of Active Ester : The succinimidyl ester group reacts with nucleophiles (e.g., amines) to form a stable amide bond.

- Thiol-Maleimide Reaction : The maleimide moiety can selectively react with thiol groups, which is crucial for the conjugation of biomolecules.

This dual reactivity makes MMPA-NHS an effective tool for labeling proteins, peptides, and other biomolecules for various applications including drug delivery and imaging.

Biological Applications

MMPA-NHS has been utilized in several significant research areas:

- Bioconjugation : It is extensively used for attaching drugs or probes to biomolecules, enhancing their pharmacokinetic properties and targeting capabilities.

- Diagnostics : MMPA-NHS-labeled antibodies are employed in immunoassays for the detection of biomarkers associated with diseases such as cancer.

- Drug Delivery Systems : The compound facilitates the development of targeted therapies by conjugating therapeutic agents to specific cellular targets.

Case Studies

- Targeted Drug Delivery : A study demonstrated the use of MMPA-NHS for conjugating chemotherapeutic agents to antibodies targeting cancer cells. The resulting conjugates showed enhanced cytotoxicity against tumor cells compared to free drugs, indicating improved targeting and reduced systemic toxicity .

- Immunoassays Development : Research highlighted the application of MMPA-NHS in developing sensitive immunoassays for detecting viral antigens. The conjugation of NHS-activated antibodies allowed for increased sensitivity and specificity in detecting infections.

- Protein Labeling : A functional assay illustrated that proteins labeled with MMPA-NHS retained their biological activity while allowing for tracking within cellular environments. This property is essential for studying protein interactions in live cells .

Research Findings

Recent studies have provided insights into the stability and reactivity of MMPA-NHS under various conditions:

- Stability Studies : Investigations revealed that MMPA-NHS remains stable under physiological conditions but can hydrolyze in aqueous environments, which necessitates careful handling during bioconjugation procedures .

- Reactivity Profiling : The compound exhibits selective reactivity towards thiols over other nucleophiles, making it a preferred choice for specific labeling applications .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBFPXNMFGIQCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.